molecular formula C44H79NO5 B1665158 Aramchol CAS No. 246529-22-6

Aramchol

Cat. No. B1665158
M. Wt: 702.1 g/mol
InChI Key: SHKXZIQNFMOPBS-OOMQYRRCSA-N
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Description

Aramchol, also known as Arachidyl amido cholanoic acid, is a cholesterol solubilizer that has the potential to prevent and dissolve cholesterol gallstones in inbred mice and in human gallbladder bile ex vivo . It is a bile salt fatty acid conjugate (BAFAC) of arachidic acid and cholic acid .


Synthesis Analysis

Aramchol is currently in Phase 3 of clinical trials for the treatment of adults with NASH and liver fibrosis . The ARMOR study is a multinational clinical trial designed to evaluate the efficacy and safety of Aramchol .


Molecular Structure Analysis

Aramchol has a molecular formula of C44H79NO5, an average mass of 702.102 Da, and a mono-isotopic mass of 701.595825 Da .


Chemical Reactions Analysis

Aramchol has been used in trials studying the treatment of HIV, Gallstones, Fatty Liver, Metabolic Syndrome, and Nonalcoholic Steatohepatitis .


Physical And Chemical Properties Analysis

Aramchol has a density of 1.1±0.1 g/cm3, a boiling point of 806.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±6.5 mmHg at 25°C . It also has a molar refractivity of 205.9±0.4 cm3, a polar surface area of 107 Å2, and a molar volume of 667.9±5.0 cm3 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medical Research , particularly in the treatment of Nonalcoholic Steatohepatitis (NASH) .

Comprehensive and Detailed Summary of the Application

Aramchol, a partial inhibitor of hepatic stearoyl-CoA desaturase (SCD1), has been studied for its potential to improve steatohepatitis and fibrosis in rodents and reduce steatosis in early clinical trials .

Detailed Description of the Methods of Application or Experimental Procedures

The ARREST trial was a 52-week, double-blind, placebo-controlled, phase 2b trial that randomized 247 patients with NASH. The patients were divided into three groups: Aramchol 400 mg, 600 mg, and placebo .

Thorough Summary of the Results or Outcomes Obtained

Although the primary endpoint of a reduction in liver fat did not meet the prespecified significance level with Aramchol 600 mg, the observed safety and changes in liver histology and enzymes provide a rationale for SCD1 modulation as a promising therapy for NASH and fibrosis . NASH resolution without worsening fibrosis was achieved in 16.7% (13 out of 78) of Aramchol 600 mg versus 5% (2 out of 40) of the placebo arm .

Gallstones

Aramchol was initially intended to combine a cholesterol solubilizing moiety (a saturated fatty acid) with a bile acid (cholic acid) acting as a vehicle to enable secretion into bile and entry into the enterohepatic circulation to solubilise bile stones .

HIV

Aramchol has been used in trials studying the treatment of HIV .

Metabolic Syndrome

Aramchol has been used in trials studying the treatment of Metabolic Syndrome .

Liver Fibrosis

Aramchol has been used in a phase 3, multinational clinical trial to evaluate the efficacy and safety for adults with NASH and liver fibrosis . The ARMOR study showed robust fibrosis improvement across multimodality histological assessment . Treatment with Aramchol 300mg BID resulted in a high rate of subjects with fibrosis improvement .

Lipid Metabolism

Aramchol is a novel fatty acid–bile acid conjugate targeted to the liver that induces beneficial modulation of intrahepatic lipid metabolism . It is a partial inhibitor of hepatic stearoyl-coenzyme A desaturase 1, with direct anti-fibrotic activity demonstrated in pre-clinical models .

Safety And Hazards

Aramchol is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

Future Directions

Aramchol is currently in Phase 3 of clinical trials for the treatment of adults with NASH and liver fibrosis . Galmed Pharmaceuticals has also initiated a new clinical program to evaluate Aramchol meglumine for the treatment of Primary Sclerosing Cholangitis .

properties

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXZIQNFMOPBS-OOMQYRRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H79NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179395
Record name Aramchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aramchol

CAS RN

246529-22-6
Record name (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246529-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aramchol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aramchol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aramchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOMIDOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)OC)CCC12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
885
Citations
V Ratziu, L De Guevara, R Safadi, F Poordad… - Nature medicine, 2021 - nature.com
… In HSCs, Aramchol downregulates SCD1 and interferes with Wnt signaling to reduce cell … effects of Aramchol on HSC fibrogenesis 7 . In a 12-week phase 2a trial, Aramchol at 300 mg …
Number of citations: 102 www.nature.com
R Safadi, FM Konikoff, M Mahamid… - Clinical …, 2014 - Elsevier
… Aramchol doses up to 900 mg and repeated doses up to 300 mg. We hypothesize that the favorable safety profile is attributable to Aramchol's … The current study evaluated Aramchol's …
Number of citations: 301 www.sciencedirect.com
R Golan-Gerstl, M Valitsky, R Oren… - Journal of …, 2018 - researchgate.net
… Aramchol down regulated steatosis, inflammation and fibrosis. The total amount of collagen accumulated in the Aramchol … direct anti fibrotic effect of Aramchol using Thioacetamide (TAA…
Number of citations: 1 www.researchgate.net
R Golan-Gerstl, M Valitsky, R Oren… - Journal of …, 2017 - researchgate.net
… The aim of this study was to investigate the anti fibrotic effect of Aramchol using the … or the group that received Aramchol alone. Consistently, Aramchol treatment improved liver histology …
Number of citations: 6 www.researchgate.net
D Bhattacharya, B Basta, JM Mato, A Craig… - JHEP Reports, 2021 - Elsevier
… activity of Aramchol towards HSCs and specifically its effect on fibrogenesis are less clear. In this study, we have assessed the impact of Aramchol on fibrogenesis by HSCs. Aramchol …
Number of citations: 38 www.sciencedirect.com
M Iruarrizaga‐Lejarreta, M Varela‐Rey… - Hepatology …, 2017 - journals.lww.com
… (Aramchol) is presently in a phase IIb NASH study. The aim of the present study was to investigate Aramchol's … The 0.1MCD‐fed mice were given Aramchol (5 mg/kg/day for the last 2 …
Number of citations: 98 journals.lww.com
T Gilat, A Leikin‐Frenkel, I Goldiner, H Laufer… - Lipids, 2001 - Wiley Online Library
… Arachidyl amido cholanoic acid (Aramchol) was the FABAC used in … of Aramchol was higher than that of taurocholate and similar to that of phosphatidylcholine. The addition of Aramchol …
Number of citations: 41 aocs.onlinelibrary.wiley.com
A Leikin-Frenkel, AA Weinbroum, D Leikin-Gobbi… - 2004 - portlandpress.com
… of action of arachidyl amido cholanoic acid (Aramchol), with particular reference to biliary and faecal sterol outputs in rats. Supplementation with Aramchol at a dose of 150 mg·kg −1 ·…
Number of citations: 18 portlandpress.com
B Allen, JM Mato, A Craig… - AASLD: Boston, MA …, 2018 - galmedpharma.com
… Aramchol attenuates fibrosis in two distinct models (MCD diet and thioacetamide). In mice, Aramchol … The mechanism for Aramchol’s antifibrotic effect is not known; moreover, although …
Number of citations: 2 galmedpharma.com
GJ de Bruin, M Petruzzelli… - European journal of …, 2008 - Wiley Online Library
… Incorporation of Aramchol in model biles did not change micellar cholesterol solubilization, … Bile salt‐induced cytotoxicity was increased by Aramchol in all models. Since Aramchol does …
Number of citations: 6 onlinelibrary.wiley.com

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